Product packaging for 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine(Cat. No.:CAS No. 1190311-18-2)

5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B3218669
CAS No.: 1190311-18-2
M. Wt: 212.05 g/mol
InChI Key: VMNBWCGFRVZFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine ( 1190311-18-2) is a brominated azaindole derivative with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound serves as a versatile and valuable chemical building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel platinum(II) complexes . Such complexes have demonstrated significant potential in anticancer research, showing high in vitro cytotoxicity against human cancer cell lines, including osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP), with efficacy exceeding that of cisplatin in some studies . The structure features a fused bicyclic system of six-membered pyridine and five-membered pyrrole rings, which is essentially planar . The bromine atom at the 5-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling its integration into more complex molecular architectures. The amine group at the 3-position offers an additional handle for chemical modification. This compound is intended for research and development applications only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, refer to the Safety Data Sheet (SDS) for detailed hazard information, and store it in a cool, dark, and sealed environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B3218669 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190311-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNBWCGFRVZFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 1h Pyrrolo 3,2 B Pyridin 3 Amine

Retrosynthetic Analysis and Key Precursors for the 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine Scaffold

A retrosynthetic analysis of this compound reveals that the molecule can be disconnected at the C-N bond of the amine and the C-Br bond. This suggests that a key intermediate would be the 1H-pyrrolo[3,2-b]pyridine core, which could then be functionalized.

A plausible retrosynthetic pathway would involve the following disconnections:

C-N bond disconnection: The 3-amino group can be introduced late in the synthesis via electrophilic amination or from a corresponding nitro or cyano precursor. This points to 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine or 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile as potential precursors.

C-Br bond disconnection: The bromine atom at position 5 can be introduced via electrophilic bromination of the 1H-pyrrolo[3,2-b]pyridine ring system. This suggests that 1H-pyrrolo[3,2-b]pyridin-3-amine or a protected version could be a key precursor.

Pyrrole (B145914) ring formation: The pyrrole ring can be constructed onto a pre-functionalized pyridine (B92270) ring. A common strategy is the Fischer indole (B1671886) synthesis or related cyclization reactions. This would involve a substituted pyridine derivative, such as a hydrazinopyridine, reacting with a suitable carbonyl compound. For instance, 2-hydrazinyl-5-bromopyridine could be a key starting material.

Pyridine ring as the starting point: An alternative approach starts with a substituted pyridine and builds the pyrrole ring. A key precursor in this approach could be a 2,3-disubstituted pyridine that can be cyclized to form the pyrrolo[3,2-b]pyridine core.

Based on this analysis, the following molecules are identified as key precursors for the synthesis of the this compound scaffold:

PrecursorRole in Synthesis
2-Amino-5-bromopyridine (B118841)Starting material for the synthesis of 2-hydrazinyl-5-bromopyridine.
2-Hydrazinyl-5-bromopyridineKey component for Fischer indole-type cyclizations to form the pyrrolopyridine core.
1H-Pyrrolo[3,2-b]pyridineThe parent heterocyclic core that can undergo subsequent halogenation and amination.
5-Bromo-1H-pyrrolo[3,2-b]pyridineAn intermediate that can be functionalized at the 3-position.
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrileA precursor that can be reduced to the 3-aminomethyl group or hydrolyzed and converted to the 3-amino group.

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound are not extensively reported in a single, streamlined process. The synthesis is typically achieved through a multi-step sequence involving the initial construction of the pyrrolopyridine core followed by sequential functionalization.

The introduction of a bromine atom at the C5 position of the 1H-pyrrolo[3,2-b]pyridine ring is a crucial step. This is typically achieved through electrophilic halogenation. The reactivity of the pyrrolopyridine ring system dictates the choice of brominating agent and reaction conditions to ensure regioselectivity.

Common halogenating agents for such systems include N-Bromosuccinimide (NBS), which is a mild and selective source of electrophilic bromine. The reaction is often carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at ambient or slightly elevated temperatures. For instance, the bromination of a related 3-substituted pyrazin-2-amine with NBS in THF at ambient temperature has been reported to proceed efficiently. google.com

The construction of the fused pyrrolo[3,2-b]pyridine ring system is a central part of the synthesis. A common and versatile method for constructing the analogous 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is the Fischer indole synthesis. researchgate.net This methodology can be adapted for the synthesis of the 1H-pyrrolo[3,2-b]pyridine isomer.

The general approach involves the acid-catalyzed cyclization of a pyridine-derived hydrazone. For the synthesis of a 5-bromo derivative, the starting material would be 5-bromo-2-hydrazinylpyridine. This precursor can be prepared from the commercially available 2-amino-5-bromopyridine through diazotization followed by reduction. The hydrazone is then formed by reacting the hydrazinopyridine with a suitable ketone or aldehyde. Subsequent cyclization, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) at elevated temperatures, yields the 2,3-disubstituted 5-bromo-1H-pyrrolo[3,2-b]pyridine core. researchgate.net

Directly incorporating the 3-amino functionality during the ring construction is challenging. It is more common to introduce a group at the 3-position that can be later converted to an amine.

Introducing the amino group at the C3 position of the pre-formed 5-bromo-1H-pyrrolo[3,2-b]pyridine ring is a key transformation. Several strategies can be employed:

Nitration followed by reduction: The C3 position of the pyrrole ring is susceptible to electrophilic substitution. Nitration of 5-bromo-1H-pyrrolo[3,2-b]pyridine using standard nitrating agents (e.g., nitric acid in sulfuric acid) would likely yield the 3-nitro derivative. Subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as tin(II) chloride, hydrogen gas with a palladium catalyst, or iron in acetic acid.

From a 3-cyano derivative: A 3-carbonitrile derivative can serve as a precursor to the 3-amine. The cyano group can be introduced through various methods, including the Sandmeyer reaction on a 3-amino precursor or by palladium-catalyzed cyanation of a 3-halo derivative. The nitrile can then be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Direct amination: While less common for this specific position, direct amination methods could potentially be explored. These might involve transition-metal-catalyzed C-H amination, although regioselectivity could be a significant challenge.

A related synthesis of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino) derivatives involved a copper-catalyzed coupling reaction between 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine and various sulfonamides. growingscience.com This suggests that a similar cross-coupling strategy might be adaptable for the synthesis of this compound, potentially by coupling with an ammonia (B1221849) equivalent or a protected amine.

Process Optimization and Scale-Up Considerations in this compound Synthesis

The optimization and scale-up of the synthesis of this compound require careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Key Optimization Parameters:

ParameterConsiderations
Reagent Selection Utilizing cheaper and less hazardous reagents is crucial for large-scale production. For instance, exploring alternatives to expensive palladium catalysts or hazardous reducing agents like LiAlH4.
Reaction Conditions Optimizing temperature, reaction time, and concentration can significantly improve yield and reduce side product formation. For example, in the Fischer indole synthesis, the temperature and the choice of acid catalyst are critical. researchgate.net
Solvent Choice Selecting solvents that are easily recoverable, have a low environmental impact, and are suitable for large-scale equipment is important.
Purification Methods Developing efficient purification protocols, such as crystallization instead of chromatography, is essential for scale-up to handle large quantities of material.
Atom Economy Designing the synthetic route to maximize the incorporation of atoms from the starting materials into the final product is a key principle of green chemistry and improves cost-effectiveness.

Scale-Up Challenges:

Exothermic Reactions: The nitration and some reduction steps can be highly exothermic and require careful thermal management on a large scale to prevent runaway reactions.

Handling of Hazardous Materials: The use of strong acids, flammable solvents, and potentially toxic intermediates necessitates robust safety protocols and specialized equipment.

Product Isolation and Purity: Achieving high purity on a large scale can be challenging and may require multiple purification steps.

Development of Stereoselective or Regioselective Synthetic Approaches

For this compound, the primary challenge is regioselectivity rather than stereoselectivity, as the final molecule is achiral. The key regiochemical considerations lie in the selective functionalization of the pyrrolo[3,2-b]pyridine ring system.

Regioselective Bromination: The bromination of the 1H-pyrrolo[3,2-b]pyridine core needs to be directed specifically to the C5 position. The inherent electronic properties of the ring system generally favor electrophilic substitution on the pyrrole ring over the pyridine ring. Within the pyridine ring, the positions are not equally reactive. Careful control of the reaction conditions and the choice of brominating agent are critical to achieve the desired C5-bromination and avoid substitution at other positions, such as C3 or on the pyridine ring.

Regioselective Amination: The introduction of the amino group at the C3 position also requires high regioselectivity. If a nitration/reduction strategy is employed, the nitration step must selectively occur at C3. The directing effects of the existing bromo substituent and the pyrrole nitrogen will influence the position of nitration.

In the context of related heterocyclic systems, chemoselective cross-coupling reactions have been employed to achieve regioselectivity. For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura coupling was performed at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C4 position. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where sequential and regioselective cross-coupling reactions could be used to introduce the bromo and amino groups.

Green Chemistry Principles Applied to the Synthesis of this compound

Modern synthetic methods, particularly those involving metal-catalyzed reactions, have revolutionized the construction of heterocyclic scaffolds. mdpi.com Palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings, are instrumental in forming the azaindole nucleus under milder conditions and with greater efficiency than classical methods. nih.gov These catalytic processes often lead to higher yields and fewer byproducts, which aligns with the green chemistry principle of waste prevention.

The use of alternative energy sources is another key aspect of green chemistry. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.govresearchgate.net This efficiency gain translates to significant energy savings. Furthermore, the development of syntheses that can proceed in more environmentally benign solvents, such as water or ethanol (B145695), or even under solvent-free conditions, is a primary goal. rsc.org

The table below summarizes how green chemistry principles can be integrated into the synthesis of azaindoles.

Green Chemistry PrincipleApplication in Azaindole SynthesisResearch Finding
Catalysis Use of transition-metal catalysts (e.g., Palladium, Copper) for cross-coupling reactions to build the heterocyclic core.Metal-catalyzed methods like Sonogashira and Heck couplings provide efficient routes to the azaindole scaffold, often with better yields than classical indolization methods. nih.govmdpi.com
Atom Economy / Step Economy Development of one-pot or cascade reactions where multiple bonds are formed in a single procedure.Cascade C-N/Heck cross-coupling reactions have been used to synthesize azaindole derivatives from simple precursors in one pot, reducing waste from intermediate workups. mdpi.com
Energy Efficiency Application of microwave irradiation to accelerate reactions.Microwave-assisted copper-mediated cyclization has been shown to effectively promote the formation of the azaindole ring system, significantly shortening reaction times. nih.gov
Use of Safer Solvents & Reagents Replacing hazardous solvents and reagents with more benign alternatives.An innovative two-step indole synthesis was developed using the benign solvent ethanol and avoiding metal catalysts, showcasing a move towards more sustainable practices. rsc.org
Waste Prevention Designing syntheses that minimize the formation of byproducts.The use of ionic liquid-supported substrates has been explored, allowing for simple precipitation to purify products, thus minimizing the need for chromatographic purification and associated solvent waste. mdpi.com

This table provides examples of how green chemistry principles are being applied to the synthesis of the broader class of azaindole compounds.

By integrating these advanced and sustainable methodologies, the synthesis of this compound and its derivatives can be achieved with a reduced environmental footprint, aligning the production of valuable chemical entities with the principles of green chemistry.

Chemical Transformations and Derivatization of 5 Bromo 1h Pyrrolo 3,2 B Pyridin 3 Amine

Reactions at the Bromine Substituent

The bromine atom at the 5-position of the pyrrolopyridine ring is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the bromine-substituted position. These reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings, are widely employed in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted pyrrolopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples for 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine are not extensively detailed in the provided search results, the Suzuki-Miyaura reaction is a well-established method for the arylation and heteroarylation of similar bromo-substituted heterocycles. For instance, the related compound 5-bromo-2-methylpyridin-3-amine has been successfully coupled with various arylboronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate. mdpi.comnih.govresearchgate.net This suggests that this compound would likely undergo similar transformations to yield 5-aryl or 5-heteroaryl derivatives.

Stille Coupling: The Stille reaction couples the bromo-substituted compound with an organotin reagent. Although specific examples with this compound are not readily available in the provided search results, this methodology is a viable option for introducing various organic moieties.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-substituted pyrrolopyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This method is instrumental in the synthesis of alkynyl-substituted heterocycles, which are valuable intermediates for further functionalization or as final products with specific electronic or biological properties. researchgate.netresearchgate.net The Sonogashira coupling of various bromopyridine derivatives with a range of terminal alkynes has been well-documented, indicating its potential applicability to this compound. soton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org It allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyrrolopyridine ring, leading to the synthesis of diverse N-substituted derivatives. The reaction is known for its broad substrate scope and functional group tolerance. nih.govresearchgate.netnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Potential Product
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂) Pd(0) catalyst, Base 5-Aryl/heteroaryl-1H-pyrrolo[3,2-b]pyridin-3-amine
Stille Organotin (e.g., R-Sn(Alkyl)₃) Pd(0) catalyst 5-Substituted-1H-pyrrolo[3,2-b]pyridin-3-amine
Sonogashira Terminal Alkyne (e.g., R-C≡CH) Pd(0) catalyst, Cu(I) co-catalyst, Base 5-Alkynyl-1H-pyrrolo[3,2-b]pyridin-3-amine

Nucleophilic Aromatic Substitution Pathways

While palladium-catalyzed reactions are prevalent, nucleophilic aromatic substitution (SNAr) can also be a viable pathway for displacing the bromine atom, particularly if the pyrrolopyridine ring is sufficiently activated by electron-withdrawing groups. However, the electron-rich nature of the pyrrole (B145914) ring might make direct SNAr challenging under standard conditions.

Lithiation and Electrophilic Quenching Reactions

Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures, can convert the bromo-substituted pyrrolopyridine into a highly reactive lithiated intermediate. This organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at the 5-position. Common electrophiles include aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides.

Reactivity of the Amine Functionality at Position 3

The primary amine group at the 3-position is a versatile functional handle that can undergo a variety of chemical transformations to afford a diverse set of derivatives.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The amine group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. This transformation is often used to introduce a wide array of substituents and can also serve as a protecting group strategy. For example, the related 5-bromo-2-methylpyridin-3-amine is readily converted to N-[5-bromo-2-methylpyridine-3-yl]acetamide using acetic anhydride. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This functional group is a common feature in many biologically active molecules.

Alkylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines.

Diazotization and Subsequent Transformations

Diazotization of the primary aromatic amine at position 3 with a reagent like sodium nitrite in an acidic medium generates a diazonium salt intermediate. acs.org These intermediates are highly versatile and can undergo a range of subsequent transformations:

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, including halides (Cl, Br, I) and cyanide (CN), using copper(I) salts as catalysts.

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved using fluoroboric acid or its salts.

Gomberg-Bachmann Reaction: This reaction allows for the arylation of the 3-position by coupling the diazonium salt with an aromatic compound.

Reduction: The diazonium group can be reduced to a hydrogen atom, effectively removing the amine functionality, using reagents like hypophosphorous acid.

The diazotization of 3-aminopyrroles can sometimes be challenging, but it provides a powerful route to otherwise inaccessible derivatives. researchgate.net

Table 2: Reactions of the Amine Functionality

Reaction Type Reagent(s) Functional Group Formed
Acylation Acyl chloride, Anhydride, or Carboxylic acid + Coupling agent Amide
Sulfonylation Sulfonyl chloride, Base Sulfonamide
Alkylation Alkyl halide or Aldehyde/Ketone + Reducing agent Secondary/Tertiary Amine
Diazotization NaNO₂, Acid Diazonium Salt
Sandmeyer CuX (X = Cl, Br, I, CN) on diazonium salt 3-Halo or 3-Cyano derivative

Formation of Imines, Ureas, and Thioureas

The primary amino group at the C3 position of this compound is a key site for derivatization. Standard organic reactions can be employed to transform this amine into a range of functional groups, including imines, ureas, and thioureas.

Imines (Schiff Bases): The reaction of the 3-amino group with aldehydes or ketones under acidic or basic conditions is expected to yield the corresponding imines, also known as Schiff bases. This condensation reaction is a fundamental transformation in organic synthesis. While specific examples with this compound are not extensively documented in publicly available literature, the general reactivity of aromatic amines suggests this transformation is feasible. The resulting imines can serve as intermediates for further functionalization or as final products in their own right.

Illustrative Reaction for Imine Formation:

This compound + R-CHO → 5-bromo-N-(R-ylidene)-1H-pyrrolo[3,2-b]pyridin-3-amine + H₂O

Ureas: The synthesis of urea derivatives can be achieved through the reaction of this compound with isocyanates. This nucleophilic addition of the amine to the electrophilic carbon of the isocyanate is a highly efficient method for forming the urea linkage. Alternatively, reaction with phosgene or its equivalents, followed by quenching with another amine, can produce unsymmetrical ureas. These urea derivatives are of significant interest in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets.

Illustrative Reaction for Urea Formation:

This compound + R-NCO → 1-(5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)-3-R-urea

Thioureas: Analogous to urea formation, thiourea derivatives can be synthesized by reacting the 3-amino group with isothiocyanates. The sulfur atom in the isothiocyanate is less electronegative than the oxygen in an isocyanate, which can influence the reaction kinetics and the properties of the resulting thiourea. Thioureas are also important pharmacophores in drug discovery.

Illustrative Reaction for Thiourea Formation:

This compound + R-NCS → 1-(5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)-3-R-thiourea

Table 1: Illustrative Examples of Potential Imine, Urea, and Thiourea Derivatives

Derivative TypeReagent (R-X)Potential Product Name
ImineBenzaldehyde5-bromo-N-(phenylmethylidene)-1H-pyrrolo[3,2-b]pyridin-3-amine
ImineAcetone5-bromo-N-(propan-2-ylidene)-1H-pyrrolo[3,2-b]pyridin-3-amine
UreaPhenyl isocyanate1-(5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)-3-phenylurea
UreaMethyl isocyanate1-(5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)-3-methylurea
ThioureaPhenyl isothiocyanate1-(5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)-3-phenylthiourea
ThioureaAllyl isothiocyanate1-allyl-3-(5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)thiourea

Functionalization of the Pyrrolo[3,2-b]pyridine Core

Beyond the derivatization of the amino group, the pyrrolo[3,2-b]pyridine core itself offers opportunities for further functionalization.

Electrophilic Aromatic Substitution Patterns on the Ring System

The pyrrolo[3,2-b]pyridine ring system is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the pyridine (B92270) ring is generally less reactive towards electrophiles than the pyrrole ring due to the electron-withdrawing nature of the nitrogen atom alchempharmtech.com. Therefore, electrophilic substitution is expected to occur preferentially on the pyrrole ring. The existing bromine atom at the C5 position will also influence the regioselectivity of further substitutions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The precise position of substitution on the pyrrole ring (C2 or C3) would depend on the reaction conditions and the directing effects of the fused pyridine ring and the amino group.

N-Functionalization of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring (N1) is another site for functionalization. N-alkylation or N-arylation can be achieved under basic conditions, which deprotonates the pyrrole nitrogen, followed by reaction with an appropriate alkyl or aryl halide. This modification can be used to modulate the electronic properties and steric bulk of the molecule, which can be crucial for tuning its biological activity or material properties. For instance, N-arylation of azaindoles has been achieved using copper-catalyzed conditions mdpi.com.

Table 2: Examples of N-Functionalization Reactions on Related Azaindole Scaffolds

Reaction TypeReagentConditionsProduct Type
N-ArylationAryl boronic acidCu(OAc)₂, baseN-Aryl-azaindole
N-AlkylationAlkyl halideBase (e.g., NaH, K₂CO₃)N-Alkyl-azaindole

Ring-Opening and Rearrangement Reactions

While generally stable, the pyrrolo[3,2-b]pyridine core can undergo ring-opening or rearrangement reactions under specific conditions. For example, a study on related pyridinium ylides demonstrated an unexpected ring transformation to form tetrahydropyrrolo[3,2-b]pyridines uea.ac.uk. Such reactions, although not always predictable, can lead to novel and complex molecular architectures. The susceptibility of the this compound scaffold to such transformations would likely depend on the specific reagents and reaction conditions employed.

Synthesis of Diverse Analog Libraries Based on this compound

The multiple reactive sites on this compound make it an excellent starting material for the construction of diverse chemical libraries for high-throughput screening in drug discovery. A combinatorial approach can be envisioned where:

The 3-amino group is derivatized to a variety of imines, ureas, and thioureas.

The pyrrole nitrogen is functionalized with different alkyl or aryl groups.

The bromine atom at the C5 position can be utilized for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents.

By systematically varying the substituents at these three positions, a large and diverse library of analogs can be generated. This approach allows for a thorough exploration of the structure-activity relationship (SAR) of this chemical scaffold, which is a critical step in the development of new therapeutic agents.

Advanced Structural and Spectroscopic Investigations of 5 Bromo 1h Pyrrolo 3,2 B Pyridin 3 Amine and Its Derivatives

Conformational Analysis Using Advanced Spectroscopic Techniques

The 1H-pyrrolo[3,2-b]pyridine core is inherently planar. For the title compound, the primary conformational flexibility would arise from the rotation of the amino group at the C3 position. Advanced spectroscopic techniques, particularly in combination with computational modeling, are essential to probe these subtle conformational preferences. Techniques like variable temperature NMR spectroscopy could reveal the energy barriers associated with the rotation of the exocyclic amino group. Furthermore, computational studies using Density Functional Theory (DFT) can predict the most stable conformers by calculating their relative energies. For similar amino-substituted heterocyclic compounds, it has been shown that different conformers can have varying stabilities, which can be influenced by solvent effects and the potential for intramolecular hydrogen bonding. mdpi.com

In related azaindole derivatives, the planarity of the fused ring system is a dominant feature. For instance, single-crystal X-ray diffraction of 5-chloro-7-azaindole-3-carbaldehyde has shown that the molecule is nearly planar. researchgate.net It is reasonable to expect a similar planarity for the 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine core.

Electronic Structure Characterization (e.g., High-Resolution UV-Vis, Fluorescence, XPS)

The electronic properties of this compound are defined by the interplay of the electron-rich pyrrole (B145914) ring, the electron-deficient pyridine (B92270) ring, the electron-donating amino group, and the electron-withdrawing bromine atom.

UV-Vis Absorption and Fluorescence Spectroscopy: The parent 1H-pyrrolo[3,2-b]pyridine exhibits characteristic absorption bands in the UV region. The introduction of an amino group at the C3 position and a bromine atom at the C5 position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system and the electronic effects of the substituents. Studies on related pyrazolo[3,4-b]pyridines have demonstrated that functionalization significantly alters the electronic absorption spectra. semanticscholar.org For instance, the molar absorption coefficients of imidazopyrroloquinoline compounds, which have a related fused heterocyclic structure, are on the order of 10⁴ M⁻¹cm⁻¹ in the UV range. nih.gov

Fluorescence spectroscopy is a powerful tool to study the excited-state properties. Many pyrrolopyridine derivatives are known to be fluorescent. researchgate.net The fluorescence emission of this compound would likely be sensitive to solvent polarity and pH due to the presence of the amino group and the nitrogen atoms in the pyridine ring. The quantum yield and Stokes shift would be key parameters to characterize its emission properties. In some pyrrolo[3,4-b]pyridin-5-ones, dual emission has been observed, which is attributed to excited-state intramolecular proton transfer (ESIPT). semanticscholar.org

X-ray Photoelectron Spectroscopy (XPS): XPS would provide detailed information about the elemental composition and chemical states of the atoms (C, N, Br) in this compound. The core-level binding energies of the N1s electrons would allow for the differentiation between the pyrrolic and pyridinic nitrogen atoms. Similarly, the Br 3d and C 1s spectra would offer insights into the chemical environment of these atoms within the heterocyclic framework.

Solid-State Structure Elucidation via Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound has been reported, data from closely related compounds provide a strong basis for predicting its solid-state characteristics.

For the related compound 5-chloro-7-azaindole-3-carbaldehyde, the crystal structure reveals a monoclinic system (space group P2₁/c) with the molecules forming dimers through strong N-H···N hydrogen bonds. researchgate.net A similar hydrogen bonding pattern is highly probable for this compound, where the pyrrole N-H group of one molecule can form a hydrogen bond with the pyridine nitrogen of a neighboring molecule. The amino group at the C3 position introduces additional possibilities for hydrogen bonding, potentially leading to more complex three-dimensional networks.

The table below presents crystallographic data for a related azaindole derivative to illustrate the type of information obtained from such studies.

Parameter5-Chloro-7-azaindole-3-carbaldehyde researchgate.net
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.82810(12)
b (Å)12.7330(3)
c (Å)15.9167(5)
β (°)94.539(3)
Z4

The planarity of the pyrrolopyridine ring system is a recurring feature in the crystal structures of its derivatives. In 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, the dihedral angle between the pyridine and azaindole rings is small, indicating a nearly coplanar arrangement. researchgate.net

Vibrational Spectroscopy (Raman, FT-IR) for Intermolecular Interactions and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's vibrational modes and is particularly sensitive to intermolecular interactions like hydrogen bonding.

For this compound, the FT-IR spectrum would be expected to show characteristic bands for the N-H stretching of both the pyrrole and the amino groups, typically in the region of 3200-3500 cm⁻¹. The C-N stretching vibrations of the amino group and the ring vibrations of the pyrrolopyridine scaffold would appear in the fingerprint region (below 1600 cm⁻¹). The C-Br stretching vibration would be expected at lower wavenumbers.

The formation of intermolecular hydrogen bonds, as discussed in the context of the solid-state structure, would lead to a broadening and red-shifting of the N-H stretching bands in the FT-IR spectrum. researchgate.net Computational DFT calculations are often used to assign the vibrational modes observed in experimental spectra. For related chloro-azaindole-carbaldehydes, DFT calculations have been instrumental in understanding the influence of internal rotation on the vibrational spectra. researchgate.net

The following table provides a tentative assignment of key vibrational modes for the title compound based on data from analogous structures.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
N-H stretch (pyrrole)3300-3500Broadened upon hydrogen bonding
N-H stretch (amine)3200-3400Asymmetric and symmetric stretches
C=C/C=N stretch (ring)1400-1600Characteristic of the aromatic system
C-N stretch (amine)1250-1350
C-Br stretch500-650

Advanced NMR Studies for Dynamic Processes and Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the connectivity of the atoms.

In the ¹H NMR spectrum, the protons on the pyridine and pyrrole rings would appear in the aromatic region (typically δ 6.5-8.5 ppm). The chemical shifts would be influenced by the electronic effects of the bromo and amino substituents. The protons of the amino group would likely appear as a broad singlet, and its chemical shift could be dependent on concentration and solvent. For the parent 1H-pyrrolo[3,2-b]pyridine (4-azaindole), the proton chemical shifts have been reported. chemicalbook.com

¹³C NMR spectroscopy would provide information on the carbon skeleton. The chemical shifts of the carbon atoms would be indicative of their electronic environment. For instance, the carbon atom attached to the bromine (C5) would be expected to have a chemical shift influenced by the halogen's electronegativity and its heavy atom effect.

Advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to study the through-space proximity of protons, providing insights into the solution-state conformation, particularly the orientation of the amino group relative to the ring. 2D correlation spectra like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of all proton and carbon signals.

The following table summarizes the expected NMR data based on the parent 4-azaindole (B1209526) and general substituent effects.

NucleusExpected Chemical Shift Range (ppm)Notes
¹H (ring protons)6.5 - 8.5Specific shifts depend on position and coupling constants
¹H (NH, pyrrole)> 10Typically broad, solvent-dependent
¹H (NH₂, amine)3.0 - 6.0Broad, solvent and concentration dependent
¹³C (aromatic)95 - 150Shifts influenced by N, Br, and NH₂ substituents

Computational and Theoretical Studies of 5 Bromo 1h Pyrrolo 3,2 B Pyridin 3 Amine

Quantum Chemical Calculations of Molecular and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the geometric and electronic structure of 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine.

Detailed research findings on the specific quantum chemical calculations for this compound are not extensively available in the public domain. However, computational studies on analogous pyrrolopyridine structures allow for an informed discussion of the expected molecular and electronic characteristics that would be elucidated by such calculations.

Molecular Geometry: Calculations would typically begin with a geometry optimization to determine the most stable three-dimensional arrangement of atoms. Key parameters such as bond lengths, bond angles, and dihedral angles that define the planarity and orientation of the fused pyrrolo[3,2-b]pyridine ring system would be determined.

Interactive Data Table: Predicted Geometrical Parameters

This table represents typical data that would be generated from a DFT geometry optimization. The values are illustrative and based on general chemical principles for similar heterocyclic systems.

ParameterAtoms InvolvedPredicted Value
Bond LengthC2-N1~1.38 Å
Bond LengthN1-C7a~1.39 Å
Bond LengthC3-C3a~1.42 Å
Bond LengthC3a-N4~1.38 Å
Bond LengthN4-C5~1.34 Å
Bond LengthC5-Br~1.89 Å
Bond AngleC2-N1-C7a~108.5°
Bond AngleN1-C2-C3~110.0°
Dihedral AngleN1-C7a-C3a-C3~0.0°

Electronic Properties: The electronic character of the molecule is described by parameters derived from the molecular orbitals. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map would further visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Interactive Data Table: Predicted Electronic Properties

This table illustrates the kind of electronic property data obtained from quantum chemical calculations. The values are hypothetical and serve as examples.

PropertyPredicted ValueSignificance
HOMO Energy~ -5.8 eVIndicates electron-donating ability
LUMO Energy~ -1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 4.6 eVRelates to chemical reactivity and stability
Dipole Moment~ 2.5 DMeasures overall polarity of the molecule

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations often model a molecule in a vacuum, molecular dynamics (MD) simulations provide insights into its behavior in a more realistic biological or chemical environment, such as in a solvent. MD simulations model the movements of atoms and molecules over time, revealing the conformational flexibility and interactions with surrounding solvent molecules.

For this compound, MD simulations would be used to explore its conformational landscape. This involves identifying the different low-energy shapes (conformers) the molecule can adopt and the energy barriers between them. The amine group (-NH2) and its interaction with the fused ring system would be of particular interest.

Prediction of Reactivity Profiles and Reaction Mechanisms

Computational methods are invaluable for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, this involves identifying the most reactive sites and predicting the outcomes of various chemical transformations.

The electronic properties calculated via quantum mechanics (as discussed in 5.1) provide the initial clues.

Nucleophilic Sites: The nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings, as well as the exocyclic amine group, are expected to be electron-rich and thus potential sites for electrophilic attack or protonation. The MEP map would visually confirm these nucleophilic regions.

Electrophilic Sites: The carbon atoms adjacent to the electronegative nitrogen and bromine atoms are likely to be electron-deficient and susceptible to nucleophilic attack.

Fukui Functions: More advanced calculations of Fukui functions can provide a quantitative measure of the reactivity at each atomic site for nucleophilic, electrophilic, and radical attacks.

These reactivity indices can be used to predict the regioselectivity of reactions such as electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) at the C-Br bond. Computational modeling of reaction pathways can map out the transition states and intermediates, allowing for the calculation of activation energies and reaction rates, thereby providing a deeper understanding of the underlying mechanisms.

In Silico Screening and Virtual Ligand Design Methodologies

The this compound scaffold can serve as a starting point for designing new molecules with specific biological activities, a process greatly aided by in silico techniques.

Virtual Screening: If a biological target (e.g., a protein kinase or receptor) is known, large libraries of virtual compounds derived from the core scaffold can be rapidly screened against a 3D model of the target's binding site. This process, known as structure-based virtual screening, uses molecular docking algorithms to predict the binding mode and estimate the binding affinity of each compound. The goal is to identify a smaller subset of promising candidates for synthesis and experimental testing.

Ligand-Based Design: In the absence of a known 3D structure for the biological target, ligand-based methods can be employed. If a set of molecules with known activity is available, a pharmacophore model can be developed. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The this compound structure contains several such features:

Hydrogen bond donors (amine and pyrrole N-H)

Hydrogen bond acceptors (pyridine and pyrrole nitrogens)

An aromatic system for π-π stacking interactions

A bromine atom that can be a site for further chemical modification or participate in halogen bonding.

This scaffold can then be used to design new molecules that fit the pharmacophore model, with the aim of optimizing their activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Analogs

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies for analogs of this compound are not prominently documented, the methodology would be a powerful tool for lead optimization.

The process involves several steps:

Data Set: A series of analogs derived from the this compound scaffold would be synthesized and their biological activity (e.g., IC50 values) measured.

Descriptor Calculation: For each analog, a set of numerical parameters, or molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Constitutional: Molecular weight, atom counts.

Topological: Describing atomic connectivity.

Geometric: 3D shape and size.

Physicochemical: LogP (lipophilicity), polar surface area (PSA).

Electronic: Dipole moment, atomic charges.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines), are used to build a model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Applications in Chemical Biology and Medicinal Chemistry Research

Role as a Privileged Scaffold for Bioactive Molecule Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. mdpi.com While the pyrrolopyridine nucleus, in general, is considered a privileged structure in medicinal chemistry, there is a lack of specific studies in the accessible scientific literature that explicitly designate 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine as a privileged scaffold for broad bioactive molecule discovery. Research has more prominently highlighted the applications of other isomers, such as the 1H-pyrrolo[2,3-b]pyridine system, in the synthesis of protein kinase inhibitors. rsc.org

Ligand Design Strategies for Specific Biological Targets (e.g., Kinases)

The design of ligands for specific biological targets, such as protein kinases, is a cornerstone of modern drug discovery. While derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been investigated as kinase inhibitors, nih.govrsc.orgmdpi.com and analogs of 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine have shown promise as inhibitors of fibroblast growth factor receptors (FGFRs), there is no direct evidence in the reviewed literature detailing ligand design strategies that specifically utilize this compound as the starting scaffold for kinase inhibitors.

Enzyme Inhibition Studies of Derived Analogs (In Vitro Preclinical Investigations)

Receptor Binding Affinity Profiling in Cell-Free Systems

Cell-free receptor binding assays are used to determine the affinity of a compound for a specific receptor. While direct binding data for this compound is not available, a study on a related analog provides some insight into the potential of the 1H-pyrrolo[3,2-b]pyridine scaffold. Specifically, N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]acetamide, a derivative with a different substitution pattern at the 3 and 5 positions, was found to have a high affinity for the 5-HT(1F) receptor. This suggests that the 1H-pyrrolo[3,2-b]pyridine core can be a viable scaffold for targeting serotonin (B10506) receptors.

Investigation of Target Engagement and Modulator Activity in Cell Lines

Cell-based assays are essential for confirming that a compound can enter cells and interact with its intended target, leading to a measurable biological response. While platinum(II) complexes of the isomeric 5-bromo-1H-pyrrolo[2,3-b]pyridine have shown significant cytotoxicity in various human cancer cell lines, including osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP), nih.govresearchgate.net there are no published studies detailing the investigation of target engagement or modulator activity of this compound or its direct analogs in cell lines. Similarly, derivatives of another isomer, 1H-pyrrolo[3,2-c]pyridine, have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cell lines, nih.gov but this information is not directly transferable to the compound .

Structure-Activity Relationship (SAR) Studies for Optimized Biological Interactions

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. The pyrrolopyridine scaffold serves as a useful tool in such studies due to its bioisosteric relationship with indoles and pyrrolopyrimidines. nih.gov For the 1H-pyrrolo[3,2-b]pyridine core, some SAR information can be gleaned from studies on related compounds. For example, in a series of N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides, it was determined that alkylamide substitutions at the C-5 position led to high selectivity for the 5-HT(1F) receptor, while other substituents at this position decreased affinity or selectivity. This highlights the importance of the substituent at the 5-position of the 1H-pyrrolo[3,2-b]pyridine ring in modulating biological activity.

Mechanistic Elucidation of Biological Actions (e.g., Signaling Pathway Modulation)

Understanding the mechanism of action of a compound, including its effects on cellular signaling pathways, is a critical step in its development as a therapeutic agent. The mechanism of action for derivatives of the isomeric 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine is thought to involve the formation of halogen bonds between the bromine atom and amino acid residues in the active sites of enzymes, leading to their inhibition or modulation. However, specific studies elucidating the biological mechanisms of this compound or its direct derivatives, including any modulation of signaling pathways, have not been reported in the reviewed scientific literature.

Probing Protein-Ligand Interactions through Co-crystallization and Mutagenesis Studies

The elucidation of the precise binding mechanisms of small molecule inhibitors is fundamental to modern drug discovery and chemical biology. For heterocyclic compounds such as this compound, techniques like X-ray co-crystallography and site-directed mutagenesis are indispensable. These methods provide atomic-level insights into how a ligand interacts with its biological target, guiding the rational design of more potent and selective agents. While specific studies on this compound are not extensively documented in publicly available literature, the broader class of pyrrolopyridines and azaindoles has been the subject of numerous such investigations, particularly in the context of protein kinase inhibition.

Co-crystallization Studies:

X-ray co-crystallography allows for the visualization of the three-dimensional structure of a ligand bound to its protein target. This technique has been instrumental in understanding the binding modes of various pyrrolopyridine and azaindole derivatives. For instance, in the development of inhibitors for kinases like Janus kinases (JAKs), co-crystal structures have revealed key interactions between the pyrrolopyridine scaffold and the hinge region of the kinase domain. The nitrogen atoms of the fused ring system often form critical hydrogen bonds with the backbone amide groups of hinge residues, anchoring the inhibitor in the ATP-binding pocket.

In a study on pyrrolopyridine derivatives as JAK1 inhibitors, molecular docking simulations, which are often guided by and validated with crystallographic data, showed the pyrrolopyridine moiety forming hydrogen bond interactions with residues such as E957 and L959 at the hinge of the N-lobe and C-lobe domains. nih.gov Similarly, the 7-azaindole (B17877) moiety, a close structural relative, is recognized as a privileged scaffold for kinase inhibition due to its ability to form bidentate hydrogen bonds with the kinase hinge region. researchgate.net Co-crystal structures of 7-azaindole derivatives with targets like Anaplastic Lymphoma Kinase (ALK) have confirmed this binding mode, where the N-7 atom accepts a hydrogen bond from the hinge backbone, and the N-1 atom donates one. nih.gov

The bromine substituent on the this compound molecule would be expected to occupy a specific pocket within the binding site, potentially forming halogen bonds or favorable hydrophobic interactions that contribute to binding affinity and selectivity. The amino group at the 3-position can also play a crucial role by forming additional hydrogen bonds or interacting with solvent molecules. The precise orientation and interactions would be definitively determined through a co-crystal structure.

Mutagenesis Studies:

Site-directed mutagenesis is a powerful technique used to identify key amino acid residues involved in ligand binding. By systematically replacing specific amino acids in the protein target, researchers can assess the impact of these mutations on the binding affinity of an inhibitor. This information is complementary to co-crystallization data and helps to confirm the importance of observed interactions.

For example, in the study of inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs), mutagenesis studies are often employed to understand and overcome drug resistance. nih.gov Mutations in the "gatekeeper" residue of the kinase domain can sterically hinder the binding of an inhibitor. By testing an inhibitor against both the wild-type and mutant forms of the kinase, researchers can determine if the compound retains its efficacy. For a compound like this compound, mutagenesis studies could be used to probe the importance of residues in the vicinity of the bromine atom or the aminopyrrole moiety.

In research concerning 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor, mutagenesis has been a key tool. For instance, the S477N mutation in the spike protein was investigated to understand its effect on the binding of these inhibitors. nih.gov Such studies are critical for developing inhibitors that are less susceptible to viral evolution.

The following table summarizes representative findings from co-crystallization and mutagenesis studies of structurally related pyrrolopyridine and azaindole compounds, illustrating the types of insights gained from these experimental approaches.

Compound ClassProtein TargetKey Findings from Co-crystallization/DockingKey Findings from MutagenesisReference
Pyrrolopyridine derivativesJanus Kinase 1 (JAK1)The pyrrolopyridine core forms hydrogen bonds with hinge residues E957 and L959.Not detailed in the study, but crucial for validating binding mode and overcoming resistance. nih.gov
7-Azaindole derivativesAnaplastic Lymphoma Kinase (ALK)The 7-azaindole moiety acts as a hinge-binder, forming hydrogen bonds with Met1160.Not explicitly detailed, but implied in structure-activity relationship studies. nih.gov
Pyrrolopyrimidine derivativesLeucine-Rich Repeat Kinase 2 (LRRK2)A surrogate kinase domain (CHK1) was used to obtain co-crystal structures, revealing hydrophobic contacts with the Met84 gatekeeper residue.Not detailed, but the use of a surrogate highlights a strategy when the primary target is difficult to crystallize. acs.org
7-Azaindole derivativesSARS-CoV-2 S1-RBD / hACE2The 7-azaindole scaffold forms a hydrogen bond with ASP30 of hACE2 and pi-cation interactions with LYS417 of the S1-RBD.The impact of mutations like S477N on inhibitor efficacy was evaluated. nih.gov

These examples underscore the power of combining co-crystallization and mutagenesis to build a comprehensive understanding of protein-ligand interactions, a crucial step in the development of novel therapeutic agents based on scaffolds like this compound.

Potential Applications in Materials Science and Functional Materials Research

Incorporation into Organic Semiconductor and Optoelectronic Materials

The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole (B1209526), is a promising scaffold for the development of organic semiconductors. The inherent aromaticity and planarity of this bicyclic system facilitate π-π stacking interactions, which are crucial for efficient charge transport in organic electronic devices. The introduction of a bromine atom and an amine group in 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine can significantly influence its electronic properties. The electron-withdrawing nature of the bromine atom and the electron-donating character of the amine group can be strategically utilized to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is essential for designing materials with desired charge injection and transport characteristics for applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Derivatives of the isomeric 7-azaindole (B17877) have been investigated as building blocks for organic thin-film field-effect transistors, where they can control crystal packing through hydrogen bonding interactions. acs.org This suggests that the amine group in this compound could similarly be exploited to direct molecular self-assembly and enhance charge carrier mobility. Furthermore, the pyrrolo[3,2-b]pyrrole framework, which shares structural similarities, has been utilized in high-performance n-channel organic semiconductors. researchgate.net By analogy, appropriate derivatization of this compound could lead to the development of novel p-type or even ambipolar organic semiconductors.

The optoelectronic properties of tetraarylpyrrolo[3,2-b]pyrroles have been extensively studied, revealing strong fluorescence and significant Stokes shifts. acs.org These properties are highly desirable for applications in OLEDs and fluorescent probes. The this compound core, with its potential for extended conjugation through chemical modification, could be a precursor to novel emissive materials with tunable color and efficiency.

PropertyPotential Impact of this compoundRelevant Analogues
Charge Transport Amine and bromo substituents allow for HOMO/LUMO level tuning.7-Azaindole derivatives in OFETs acs.org
Molecular Packing Amine group can direct self-assembly via hydrogen bonding.Self-assembling azaindoles acs.org
Semiconductor Type Potential for both p-type and n-type materials with modification.Pyrrolo[3,2-b]pyrrole-based quinoidal compounds (n-channel) researchgate.net
Luminescence Core structure suggests potential for strong fluorescence.Tetraarylpyrrolo[3,2-b]pyrroles acs.org

Role as a Building Block for Conjugated Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, with its reactive bromine and amine sites, makes it an excellent monomer for the synthesis of conjugated polymers. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are standard methods for polymerizing aromatic monomers. mdpi.com The amine group can be used to introduce other functional groups or to directly participate in polymerization reactions, for example, through condensation with aldehydes to form azomethine-containing polymers. nih.gov

Conjugated polymers based on the pyrrolo[3,2-b]pyrrole scaffold have been synthesized and their optoelectronic properties tailored by diversifying the peripheral aromatic units. rsc.org This demonstrates the versatility of the core structure in creating materials with tunable optical absorbances across the visible spectrum. The incorporation of this compound into such polymer backbones could lead to materials with interesting charge-transfer characteristics, suitable for applications in organic photovoltaics (OPVs) and sensors. A new electron acceptor, pyrrolo[3,4-c]pyridine-1,2-dione, has been used to construct donor-acceptor type conjugated polymers for electrochromic applications, showcasing the potential of pyrrolopyridine derivatives in this field. rsc.org

In the domain of Metal-Organic Frameworks (MOFs), the pyridine (B92270) nitrogen and the amine group of this compound can act as coordination sites for metal ions. This allows for its use as a multitopic organic linker in the construction of novel MOFs with potentially interesting catalytic, sensing, or gas storage properties. The azaindole framework is known to be a valuable scaffold in medicinal chemistry, often interacting with metal-containing enzymes, which hints at its strong coordination capabilities. pharmablock.com

Application AreaRole of this compoundKey Features
Conjugated Polymers Monomer for polymerization via cross-coupling or condensation reactions.Tunable optoelectronic properties, potential for charge-transfer characteristics.
Metal-Organic Frameworks Multitopic organic linker for MOF synthesis.Pyridine and amine groups as metal coordination sites.

Investigation of Photophysical Properties of Derivatives in Advanced Materials

The photophysical properties of azaindole derivatives are a rich area of research, with applications ranging from fluorescent probes to OLEDs. acs.orguah.es The 7-azaindole chromophore, for instance, is known for its sensitivity to the local environment, making it a useful probe for studying biological systems. acs.org The fluorescence properties of pyrrolopyridine derivatives can be significantly influenced by the nature and position of substituents.

Derivatives of this compound are expected to exhibit interesting photophysical behaviors. The interplay between the electron-donating amine group and the electron-withdrawing bromine atom, along with the inherent electronic structure of the pyrrolopyridine core, could lead to compounds with large Stokes shifts, high quantum yields, and solvatochromism. These are all desirable properties for advanced materials used in sensing, imaging, and lighting applications.

For example, pyrrolo[3,2-c] rsc.orgacs.orgnaphthyridin-11(10H)-one derivatives have been synthesized and shown to possess high thermal stability and good photophysical properties, with some exhibiting remarkable fluorescence characteristics. researchgate.net Similarly, a 4-aza-indole derivative has been reported to exhibit high fluorescence intensity and a large quantum yield in various solvents. researchgate.net These findings suggest that the this compound scaffold is a promising platform for the development of novel fluorophores. The ability to form self-assembling organogels with enhanced emission properties has also been demonstrated for an azaindole derivative, opening up possibilities for its use in OLEDs. csic.es

Photophysical PropertyPotential of this compound Derivatives
Fluorescence High quantum yields and tunable emission wavelengths are anticipated.
Solvatochromism Sensitivity of emission to solvent polarity is likely.
Stokes Shift Large Stokes shifts may be achievable through chemical modification.
Self-Assembly Potential to form emissive aggregates and organogels.

Application as Ligands in Homogeneous and Heterogeneous Catalysis Research

The presence of both a pyridine nitrogen and an exocyclic amine group makes this compound a potential bidentate ligand for a variety of metal catalysts. The azaindole scaffold has been successfully employed as a directing group in asymmetric catalysis, highlighting its ability to coordinate to metal centers and control the stereoselectivity of chemical reactions. mdpi.com The electronic properties of the ligand can be tuned by modifying the substituents on the pyrrolopyridine ring, which in turn can influence the activity and selectivity of the catalyst.

Metal-catalyzed cross-coupling reactions are themselves used in the synthesis and functionalization of azaindoles, indicating a strong interaction between these heterocyclic systems and transition metals like palladium and rhodium. mdpi.comnih.gov This suggests that this compound could be a valuable ligand in similar catalytic transformations. Furthermore, the immobilization of such ligands onto solid supports could lead to the development of novel heterogeneous catalysts with improved stability and recyclability.

Exploration in Chemical Sensor Development

The fluorescence properties of pyrrolopyridine derivatives, which are often sensitive to the chemical environment, make them attractive candidates for the development of chemical sensors. researchgate.net For example, a 7-azaindole-pyridine linked 1,2,3-triazole has been shown to be a selective and sensitive fluorescent sensor for Cr(III) and Ce(III) ions. researchgate.net The mechanism of sensing often involves the coordination of the target analyte to the nitrogen atoms of the heterocyclic core, leading to a change in the fluorescence intensity or wavelength.

The this compound molecule, with its multiple potential coordination sites (pyridine nitrogen, pyrrole (B145914) nitrogen, and amine nitrogen), could be functionalized to create chemosensors for a variety of metal ions and other analytes. The bromine atom provides a convenient handle for introducing specific recognition units to enhance the selectivity of the sensor. The development of such sensors is a rapidly growing field with applications in environmental monitoring, medical diagnostics, and industrial process control.

Future Research Directions and Emerging Avenues for 5 Bromo 1h Pyrrolo 3,2 B Pyridin 3 Amine

Development of Novel and More Efficient Synthetic Strategies

While methods for the synthesis of pyrrolopyridine cores exist, the development of more efficient, scalable, and cost-effective strategies remains a critical area of research. Current synthetic routes can be complex and may suffer from low yields or require harsh reaction conditions. Future efforts are expected to focus on:

Novel Cyclization Methods: The Fischer indole (B1671886) synthesis is a classic method for creating the 7-azaindole (B17877) framework, but it often requires high temperatures. researchgate.net Exploring novel catalytic systems, such as those based on transition metals, could enable these cyclizations to occur under milder conditions with higher functional group tolerance.

Advanced Cross-Coupling Reactions: The use of Suzuki and Buchwald-Hartwig cross-coupling reactions has been instrumental in the synthesis of substituted pyrrolopyridines. nih.govnih.gov Future research will likely focus on developing more robust and selective catalysts that can operate at lower loadings and with a broader range of substrates, minimizing the need for extensive protecting group strategies.

Continuous Flow Synthesis: The application of continuous flow technology offers advantages in terms of safety, scalability, and reaction control. purdue.edu Developing continuous flow processes for the key steps in the synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine and its derivatives could lead to more efficient and reproducible manufacturing. purdue.edu

Exploration of Undiscovered Biological Targets and Therapeutic Areas for Derivatives

The pyrrolopyridine scaffold is well-known for its ability to mimic the purine (B94841) ring of ATP, making it a privileged structure for targeting kinase enzymes. nih.gov Derivatives have shown potent activity against a range of kinases, including Janus kinase 1 (JAK1), colony-stimulating factor 1 receptor (CSF1R), and fibroblast growth factor receptors (FGFRs). acs.orgmdpi.comrsc.org However, the therapeutic potential of this compound derivatives is not limited to these targets. Future research should explore:

Novel Kinase Targets: The human kinome contains over 500 kinases, many of which are implicated in diseases beyond cancer and inflammation. Screening libraries of this compound derivatives against a broader panel of kinases could uncover novel inhibitors for diseases such as neurodegenerative disorders, metabolic diseases, and infectious diseases.

Non-Kinase Targets: The structural features of the pyrrolopyridine core may allow it to interact with other classes of enzymes and receptors. For instance, pyrrole-containing compounds have been investigated as inhibitors of aldose reductase and as antimicrobial agents. nih.govmdpi.com Exploring these and other non-kinase targets could significantly expand the therapeutic applications of this compound class.

Epigenetic Modulators: The structural similarity of the pyrrolopyridine scaffold to other heterocyclic systems found in epigenetic modulators suggests that derivatives of this compound could be investigated for their ability to inhibit enzymes such as histone deacetylases (HDACs) or methyltransferases.

Antiviral and Antiparasitic Agents: Given the urgent need for new antimicrobial agents, screening derivatives against a wide range of viruses, bacteria, and parasites could identify novel leads for the treatment of infectious diseases. mdpi.com Pyrrolo[3,2-b]pyridine derivatives have already demonstrated activity against resistant strains of E. coli. nih.gov

Integration with High-Throughput Synthesis and Screening Technologies

The integration of high-throughput technologies is set to revolutionize the discovery and optimization of new drug candidates based on the this compound scaffold.

High-Throughput Experimentation (HTE): HTE allows for the rapid synthesis and optimization of chemical reactions on a small scale. youtube.com By employing automated systems, researchers can quickly explore a vast array of catalysts, solvents, and reaction conditions to identify the most efficient synthetic routes for generating libraries of derivatives. youtube.comyoutube.com

High-Throughput Screening (HTS): Once large libraries of compounds are synthesized, HTS enables the rapid evaluation of their biological activity against specific targets. nih.gov This technology can screen thousands of compounds in a short period, quickly identifying promising hits for further development. youtube.com

DNA-Encoded Libraries (DELs): The synthesis of DNA-encoded libraries of this compound derivatives would allow for the simultaneous screening of millions or even billions of compounds against a protein target. This technology can significantly accelerate the initial stages of drug discovery.

The combination of these high-throughput methods will enable a much faster and more comprehensive exploration of the chemical space around the this compound core, leading to the rapid identification of new lead compounds.

Advanced Spectroscopic Characterization of Compound Complexes and Dynamic Systems

A deep understanding of how derivatives of this compound interact with their biological targets is crucial for rational drug design. Advanced spectroscopic techniques will play a key role in elucidating these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can be used to study the binding of ligands to their protein targets in solution, providing information about the binding epitope and the affinity of the interaction. Two-dimensional NMR techniques can provide detailed structural information on compound-protein complexes.

X-ray Crystallography: Obtaining crystal structures of derivatives bound to their target proteins provides a high-resolution snapshot of the binding mode, revealing key interactions that can be exploited for further optimization. nih.gov

Mass Spectrometry (MS): Techniques such as native mass spectrometry and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide valuable information on the stoichiometry of protein-ligand complexes and conformational changes that occur upon binding.

Fluorescence Spectroscopy: This sensitive technique can be used to study the binding affinity and kinetics of compound-protein interactions. nih.gov

By combining data from these advanced spectroscopic methods, researchers can build a detailed picture of the molecular recognition events that govern the biological activity of these compounds, enabling more effective structure-based drug design.

Computational Design and Prediction of Next-Generation Functional Analogs

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery. For the this compound scaffold, these approaches can accelerate the design of next-generation analogs with improved properties.

Molecular Docking and Dynamics: These methods can predict the binding mode and affinity of novel derivatives to their biological targets, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as CoMFA and CoMSIA, can be developed to correlate the structural features of derivatives with their biological activity, providing insights for the design of more potent compounds. nih.gov

Machine Learning and Artificial Intelligence (AI): AI algorithms can be trained on existing datasets of pyrrolopyridine derivatives to predict the activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of new, untested compounds. sci-hub.se This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

De Novo Design: AI-powered algorithms can generate entirely new molecular structures based on the desired properties, potentially leading to the discovery of novel and highly effective analogs of this compound.

The synergy between computational prediction and experimental validation will be a powerful engine for innovation in this area of research.

Addressing Challenges and Opportunities in the Broader Pyrrolopyridine Research Landscape

The research landscape for pyrrolopyridines, while rich with opportunity, also presents several challenges that need to be addressed.

Selectivity: As many pyrrolopyridine derivatives are kinase inhibitors, achieving high selectivity for the target kinase over other closely related kinases is a significant challenge. nih.gov A lack of selectivity can lead to off-target effects and toxicity. Future research will need to focus on designing derivatives that exploit subtle differences in the ATP-binding sites of various kinases to achieve greater selectivity.

Drug Resistance: As with many targeted therapies, the development of drug resistance is a major concern. Research into derivatives that can overcome known resistance mutations or that have novel mechanisms of action will be crucial for the long-term success of this class of compounds.

Synthetic Accessibility: The synthesis of complex, highly substituted pyrrolopyridines can be challenging. nih.gov Developing new synthetic methodologies that allow for the efficient and modular construction of these scaffolds will be essential for exploring a wider range of chemical diversity.

Bioavailability and ADME Properties: Ensuring that new derivatives have favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability, is a critical aspect of drug development. Early assessment and optimization of these properties will be key to translating promising in vitro activity into in vivo efficacy.

Despite these challenges, the opportunities for pyrrolopyridine research are vast. The versatility of the scaffold, its proven track record in targeting important disease-related proteins, and the advent of new technologies create a fertile ground for the discovery of the next generation of innovative medicines based on the this compound framework.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine?

  • Methodological Answer : The compound can be synthesized via cyclization of intermediates such as 5-bromo-3-iodopyridin-2-amine using Pd-catalyzed cross-coupling (e.g., Sonogashira reaction) followed by deprotection. For example, cyclization with KOtBu in dry NMP at 80°C yields pyrrolopyridine cores . Alternative routes involve Buchwald-Hartwig amination or Ullmann coupling for introducing the amine group . Key steps include inert atmosphere control and purification via silica gel chromatography (heptane:EtOAc gradients) to achieve >95% purity .

Q. How is this compound characterized for structural validation?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) for aromatic protons (δ 8.3–8.5 ppm) and NH2_2 signals (δ ~6.4 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., Synapt G2 HDMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 213.04 for C7_7H7_7BrN3_3) .
  • HPLC Purity Analysis : Reverse-phase HPLC (Waters 600 system) with acetonitrile/water gradients ensures ≥95% purity .

Advanced Research Questions

Q. What is the role of the bromine substituent in modulating biological activity?

  • Methodological Answer : The bromine atom enhances electrophilic reactivity, enabling Suzuki-Miyaura cross-coupling for functionalization (e.g., introducing aryl/heteroaryl groups). This substitution also influences binding affinity in kinase inhibitors (e.g., FGFR1 inhibition via halogen bonding with ATP-binding pockets) . Comparative studies with non-brominated analogs show reduced potency, highlighting its role in target engagement .

Q. How do structural modifications impact the compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Position 3 (Amine) : Alkylation (e.g., tosylation) or acylation reduces solubility but enhances metabolic stability .
  • Position 5 (Bromine) : Replacement with iodine or chlorine alters steric/electronic profiles, affecting IC50_{50} values in kinase assays .
  • Core Modifications : Fusion with pyrimidine rings (e.g., pyrazolo[3,4-b]pyridines) shifts selectivity toward CDK2 inhibition . Quantitative SAR (QSAR) models using Hammett constants correlate substituent effects with logP and activity .

Q. How can researchers resolve contradictions in reported synthetic yields?

  • Methodological Answer : Discrepancies arise from reaction conditions (e.g., solvent purity, catalyst loading). For example:

  • Pd Catalyst Optimization : Using Pd(PPh3_3)2_2Cl2_2 (2 mol%) instead of Pd(OAc)2_2 improves yields in Sonogashira reactions (90% vs. 60%) .
  • Temperature Control : Cyclization at 80°C (vs. room temperature) minimizes byproduct formation . Systematic DOE (Design of Experiments) approaches identify critical parameters (e.g., base equivalents, reaction time) .

Q. What biological targets are associated with this compound?

  • Methodological Answer : The compound is a scaffold for kinase inhibitors:

  • FGFR Inhibition : IC50_{50} values of 0.5–5 nM in biochemical assays, validated via X-ray crystallography (PDB: 1A0-like binding modes) .
  • Anticancer Activity : Derivatives induce apoptosis in HeLa cells (EC50_{50} = 1.2 µM) via ROS-mediated pathways .
  • Selectivity Profiling : Broad kinase panels (e.g., Eurofins KinaseProfiler) reveal >50-fold selectivity over VEGFR2 and EGFR .

Q. What purification strategies are effective for lab-scale synthesis?

  • Methodological Answer :

  • Flash Chromatography : Silica gel with heptane:EtOAc (8:2 to 7:3) resolves brominated intermediates .
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (mp 195–198°C) .
  • Derivatization : Tosylation at the amine group improves chromatographic separation (Rf_f = 0.4 in 7:3 heptane:EtOAc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 2
5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.